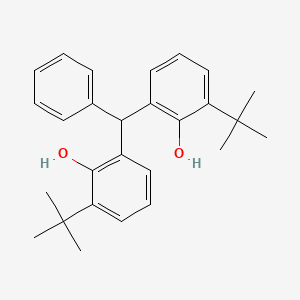
2,2'-(Phenylmethylene)bis(6-tert-butylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Phenylmethylene)bis(6-tert-butylphenol) is a phenolic compound known for its antioxidant properties. It is widely used in various industries, including rubber and plastic manufacturing, due to its ability to stabilize materials against oxidative degradation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Phenylmethylene)bis(6-tert-butylphenol) typically involves the reaction of formaldehyde with 2-tert-butyl-4-ethylphenol under acidic conditions. This reaction forms a methylene bridge between two phenolic units, resulting in the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through crystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Phenylmethylene)bis(6-tert-butylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenolic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated phenolic compounds
Wissenschaftliche Forschungsanwendungen
2,2’-(Phenylmethylene)bis(6-tert-butylphenol) has several applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in cells and tissues.
Industry: Widely used in the rubber and plastic industries to enhance the stability and longevity of products
Wirkmechanismus
The antioxidant properties of 2,2’-(Phenylmethylene)bis(6-tert-butylphenol) are attributed to its ability to donate hydrogen atoms from its phenolic groups to free radicals, thereby neutralizing them. This prevents the free radicals from causing oxidative damage to other molecules. The compound primarily targets reactive oxygen species and other free radicals, interrupting the chain reactions that lead to oxidative degradation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- 2,2’-Methylenebis(4-ethyl-6-tert-butylphenol)
- Bis(3-tert-butyl-5-ethyl-2-hydroxyphenyl)methane
Uniqueness
2,2’-(Phenylmethylene)bis(6-tert-butylphenol) is unique due to its specific structure, which provides enhanced antioxidant properties compared to similar compounds. Its tert-butyl groups offer steric hindrance, making it more effective in stabilizing materials against oxidative degradation .
Eigenschaften
CAS-Nummer |
32094-29-4 |
|---|---|
Molekularformel |
C27H32O2 |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
2-tert-butyl-6-[(3-tert-butyl-2-hydroxyphenyl)-phenylmethyl]phenol |
InChI |
InChI=1S/C27H32O2/c1-26(2,3)21-16-10-14-19(24(21)28)23(18-12-8-7-9-13-18)20-15-11-17-22(25(20)29)27(4,5)6/h7-17,23,28-29H,1-6H3 |
InChI-Schlüssel |
ZCCQFQGYARSQDL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=CC(=C1O)C(C2=CC=CC=C2)C3=C(C(=CC=C3)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


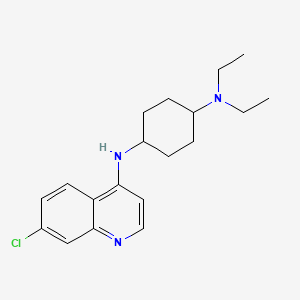
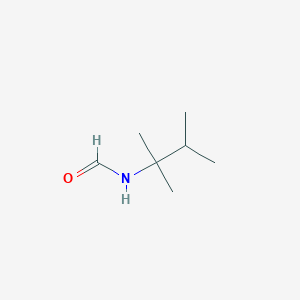
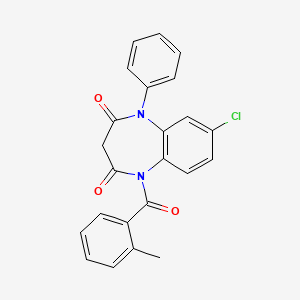


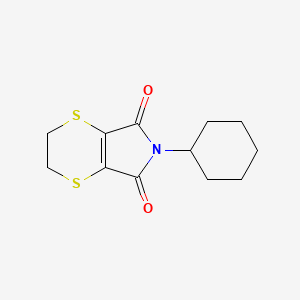
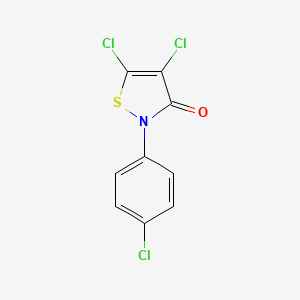
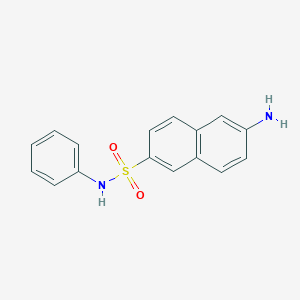
![4-[3-(Tert-butylamino)-2-hydroxypropoxy]benzamide](/img/structure/B14686907.png)
![6-[4-(1,2,3-Benzotriazin-4-ylamino)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14686915.png)
![(2S,5R,6S)-6-Methoxy-3,3-dimethyl-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14686917.png)
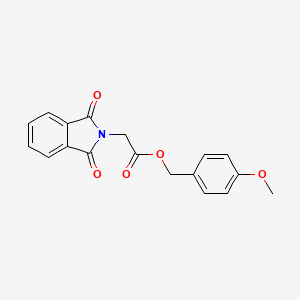

![Cyclopentyl [4-(ethanesulfonyl)phenyl]carbamate](/img/structure/B14686935.png)
